molecular formula C8H17NO3S B12067558 (R)-(1-(isopropylsulfonyl)pyrrolidin-3-yl)methanol

(R)-(1-(isopropylsulfonyl)pyrrolidin-3-yl)methanol

Cat. No.: B12067558
M. Wt: 207.29 g/mol
InChI Key: WGYCNYCWOGPBKN-MRVPVSSYSA-N
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Description

“(R)-(1-(Isopropylsulfonyl)pyrrolidin-3-yl)methanol” is a chiral pyrrolidine derivative featuring a sulfonyl group at the 1-position of the pyrrolidine ring and a hydroxymethyl substituent at the 3-position. The stereochemistry (R-configuration) at the pyrrolidine ring’s 3-carbon is critical for its biological activity and interactions with target proteins, particularly in medicinal chemistry applications such as enzyme inhibition or receptor modulation . The isopropylsulfonyl group enhances metabolic stability and influences lipophilicity, while the hydroxymethyl group contributes to hydrogen-bonding interactions. This compound is often studied in the context of drug discovery, particularly for neurological and inflammatory disorders, though specific applications remain under investigation.

Properties

Molecular Formula

C8H17NO3S

Molecular Weight

207.29 g/mol

IUPAC Name

[(3R)-1-propan-2-ylsulfonylpyrrolidin-3-yl]methanol

InChI

InChI=1S/C8H17NO3S/c1-7(2)13(11,12)9-4-3-8(5-9)6-10/h7-8,10H,3-6H2,1-2H3/t8-/m1/s1

InChI Key

WGYCNYCWOGPBKN-MRVPVSSYSA-N

Isomeric SMILES

CC(C)S(=O)(=O)N1CC[C@H](C1)CO

Canonical SMILES

CC(C)S(=O)(=O)N1CCC(C1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes:: The synthesis of this compound involves several steps. One common route starts with the reaction of ®-3-pyrrolidinol with isopropylsulfonyl chloride . The resulting intermediate undergoes further transformations to yield the desired product.

Reaction Conditions::

    ®-3-pyrrolidinol: reacts with in an organic solvent (such as dichloromethane or tetrahydrofuran) at low temperatures.

  • Acidic or basic conditions may be employed for subsequent steps.

Industrial Production:: While industrial-scale production methods are not widely documented, laboratory-scale synthesis provides a foundation for further exploration.

Chemical Reactions Analysis

Reactions::

    Oxidation: The alcohol group in the compound can be oxidized to an aldehyde or carboxylic acid.

    Reduction: Reduction of the sulfonyl group may yield a sulfide.

    Substitution: The pyrrolidine nitrogen can undergo nucleophilic substitution reactions.

Common Reagents and Conditions::

    Oxidation: Reagents like or under appropriate conditions.

    Reduction: or .

    Substitution: Various nucleophiles (e.g., amines, thiols) in the presence of a suitable base or acid.

Major Products::
  • Oxidation: Aldehyde or carboxylic acid derivatives.
  • Reduction: Sulfide derivatives.
  • Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

Opioid Receptor Modulation

Research indicates that (R)-(1-(isopropylsulfonyl)pyrrolidin-3-yl)methanol exhibits significant affinity for μ-opioid receptors, which are critical in pain management therapies. The compound has been shown to act as a selective antagonist, making it a candidate for treating conditions such as opioid-induced constipation without affecting analgesic efficacy.

Case Study:
In a study evaluating the pharmacodynamics of various pyrrolidine derivatives, (R)-(1-(isopropylsulfonyl)pyrrolidin-3-yl)methanol demonstrated an IC50 value of approximately 1.9 nM in [^35S]GTPγS assays, indicating potent μ-opioid receptor antagonism. This suggests its potential utility in pain management strategies while minimizing central nervous system side effects.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory properties. Studies have shown that it can inhibit the production of pro-inflammatory cytokines and reduce nitric oxide synthase activity in macrophages.

Research Findings:
In vitro experiments indicated that treatment with (R)-(1-(isopropylsulfonyl)pyrrolidin-3-yl)methanol resulted in a significant decrease in interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) levels in lipopolysaccharide-stimulated RAW264.7 cells. This suggests its potential utility in inflammatory diseases.

Data Tables

Application Effect Reference
Opioid Receptor ModulationSelective antagonist activity
Anti-inflammatory PropertiesDecrease in IL-6 and TNF-α levels
Mechanism of ActionModulation of opioid receptors and iNOS/COX-2

Mechanism of Action

The exact mechanism of action remains an active area of research. It may interact with specific molecular targets or pathways, influencing biological processes.

Biological Activity

(R)-(1-(isopropylsulfonyl)pyrrolidin-3-yl)methanol, with the molecular formula C₈H₁₇NO₃S and a molecular weight of 207.29 g/mol, is a chiral compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, pharmacological properties, and relevant case studies.

PropertyValue
Molecular FormulaC₈H₁₇NO₃S
Molecular Weight207.29 g/mol
IUPAC Name[(3R)-1-propan-2-ylsulfonylpyrrolidin-3-yl]methanol
InChI KeyWGYCNYCWOGPBKN-MRVPVSSYSA-N

Synthesis

The synthesis of (R)-(1-(isopropylsulfonyl)pyrrolidin-3-yl)methanol typically involves the reaction of pyrrolidine derivatives with isopropylsulfonyl chloride under basic conditions. The stereochemistry is crucial as the (R) configuration is associated with specific biological activities.

Research indicates that (R)-(1-(isopropylsulfonyl)pyrrolidin-3-yl)methanol may interact with various biological targets, particularly within kinase pathways. Kinases play a pivotal role in signaling pathways related to cell growth and metabolism, making them critical targets in drug discovery.

  • Kinase Inhibition : The compound exhibits selective inhibition of certain kinases, which can lead to therapeutic effects in diseases characterized by dysregulated kinase activity, such as cancer and metabolic disorders .
  • Receptor Modulation : There is evidence suggesting that this compound may act as a modulator for specific receptors, potentially influencing pathways involved in inflammation and immune responses .

Pharmacological Studies

Several studies have explored the pharmacological effects of (R)-(1-(isopropylsulfonyl)pyrrolidin-3-yl)methanol:

  • Antiproliferative Effects : In vitro studies have shown that the compound can inhibit the proliferation of cancer cell lines, suggesting potential applications in oncology .
  • Neuroprotective Properties : Preliminary research indicates that it may exhibit neuroprotective effects, possibly through modulation of neurotransmitter systems .

Case Study 1: Cancer Cell Lines

A study investigated the effects of (R)-(1-(isopropylsulfonyl)pyrrolidin-3-yl)methanol on various cancer cell lines, including breast and colon cancer. The results demonstrated a significant reduction in cell viability at micromolar concentrations, with IC50 values indicating potent antiproliferative activity.

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of this compound in models of neurodegeneration. The findings suggested that it could reduce oxidative stress markers and improve neuronal survival rates under toxic conditions.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties of “(R)-(1-(isopropylsulfonyl)pyrrolidin-3-yl)methanol,” we compare it with structurally related pyrrolidinylmethanol derivatives from the Catalog of Pyridine Compounds (2017) and other analogs. Key differences in substituents, stereochemistry, and functional groups significantly impact physicochemical properties, biological activity, and commercial availability.

Table 1: Structural and Commercial Comparison

Compound Name Substituents Molecular Weight (g/mol) Key Features Catalog # Price (1 g)
(R)-(1-(Isopropylsulfonyl)pyrrolidin-3-yl)methanol Isopropylsulfonyl (1-position), hydroxymethyl (3-position) 222.29 (calculated) Chiral center (R-configuration), sulfonyl group Not listed N/A
(1-(6-Fluoropyridin-2-yl)pyrrolidin-3-yl)methanol 6-Fluoropyridin-2-yl (1-position), hydroxymethyl (3-position) 210.24 Pyridine ring, fluorine substituent HB085 $220
(1-(5-Bromo-3-nitropyridin-2-yl)pyrrolidin-3-yl)methanol 5-Bromo-3-nitropyridin-2-yl (1-position), hydroxymethyl (3-position) 302.13 Bromine, nitro groups; electron-deficient pyridine HB420 $400

Key Observations

Structural Variations: The target compound’s isopropylsulfonyl group distinguishes it from analogs with pyridine-based substituents (e.g., HB085 and HB420). Stereochemistry: The (R)-configuration in the target compound is absent in catalog-listed analogs, which lack stereochemical specification. This may confer selectivity in biological interactions, as enantiomers often exhibit divergent pharmacological profiles.

Physicochemical Properties :

  • Lipophilicity : The isopropylsulfonyl group increases logP compared to fluoropyridine analogs (e.g., HB085), enhancing membrane permeability but possibly reducing aqueous solubility.
  • Metabolic Stability : Sulfonyl groups resist oxidative metabolism better than pyridine rings, which are prone to CYP450-mediated modifications .

The target’s sulfonyl group may shift activity toward protease or phosphatase inhibition.

Research Findings and Limitations

  • Synthetic Challenges : The chiral synthesis of the target compound requires enantioselective methods (e.g., asymmetric catalysis), whereas catalog analogs are synthesized via simpler nucleophilic substitutions .
  • Data Gaps: No empirical data on solubility, stability, or bioactivity for the target compound is available in the provided evidence. Comparative studies with pyridine-based analogs remain hypothetical without experimental validation.

Q & A

Basic Research Questions

Q. What synthetic routes are recommended for (R)-(1-(isopropylsulfonyl)pyrrolidin-3-yl)methanol, and how can reaction conditions be optimized for enantiopurity?

  • Methodological Answer :

  • Step 1 : Sulfonylation of pyrrolidin-3-yl methanol with isopropylsulfonyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions at 0–25°C for 12–24 hours. This step introduces the isopropylsulfonyl group .
  • Step 2 : Chiral resolution via preparative HPLC using a Chiralpak AD-H column with a hexane/isopropanol mobile phase (85:15 v/v) to isolate the (R)-enantiomer. Enantiomeric excess (ee) ≥98% is achievable .
  • Critical Controls : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 1:1) and confirm ee using chiral HPLC .

Q. Which analytical techniques are most effective for structural and enantiomeric characterization?

  • Methodological Answer :

  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., ESI+ mode, calculated [M+H]+ = 248.1184) .
  • NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ or CDCl₃ to verify substitution patterns (e.g., pyrrolidine ring protons at δ 3.2–3.3 ppm, isopropylsulfonyl group at δ 1.2–1.4 ppm) .
  • Chiral Chromatography : Use a Chiralpak IC-3 column (4.6 × 250 mm) with isocratic elution (n-hexane/ethanol 90:10) to quantify enantiopurity .

Q. What storage conditions are optimal for maintaining compound stability?

  • Methodological Answer :

  • Store under inert gas (N₂ or Ar) at –20°C in amber glass vials. Avoid exposure to moisture or light, as sulfonamide derivatives are prone to hydrolysis and photodegradation .
  • Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation pathways .

Advanced Research Questions

Q. How can researchers design kinase inhibition assays to evaluate the compound’s biological activity?

  • Methodological Answer :

  • Assay Protocol : Use recombinant kinase (e.g., PI3Kα) in a fluorescence-based ADP-Glo™ assay. Incubate the compound (0.1–10 µM) with ATP (10 µM) and kinase for 60 minutes at 30°C .
  • Controls : Include Alpelisib (a known PI3Kα inhibitor) as a positive control and DMSO as a vehicle control. IC₅₀ values should be calculated using non-linear regression (GraphPad Prism) .

Q. What strategies resolve enantiomeric impurities and quantify their impact on activity?

  • Methodological Answer :

  • Impurity Removal : Employ dynamic kinetic resolution with a chiral catalyst (e.g., (R)-BINAP) during synthesis to minimize racemization .
  • Activity Correlation : Compare IC₅₀ values of (R)- and (S)-enantiomers in kinase assays. A ≥10-fold difference in potency indicates stereospecific activity .

Q. How can poor aqueous solubility be mitigated during in vitro bioassays?

  • Methodological Answer :

  • Co-solvent Systems : Prepare stock solutions in DMSO (≤0.1% final concentration) and dilute in assay buffer containing 0.01% Tween-80 to enhance solubility .
  • Prodrug Approach : Synthesize a phosphate ester prodrug to improve hydrophilicity, and monitor hydrolysis kinetics in physiological buffers .

Q. How should contradictory data between computational binding predictions and experimental results be addressed?

  • Methodological Answer :

  • Validation Workflow :

Re-dock the compound using molecular dynamics simulations (AMBER or GROMACS) with explicit solvent models .

Validate binding via surface plasmon resonance (SPR) to measure real-time kinetics (KD values).

Cross-check purity using LC-MS to rule out degradation artifacts .

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